molecular formula C8H14BrN5 B3034700 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine CAS No. 2090791-83-4

1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine

Cat. No.: B3034700
CAS No.: 2090791-83-4
M. Wt: 260.13
InChI Key: CPDABQQWTQCHMH-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom attached to a triazole ring, which is further connected to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as N,N-dimethylformamide (DMF), and a base, such as sodium hydride. The reaction conditions often include cooling the reaction mixture to 0-5°C and then allowing it to warm to room temperature over a period of time .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced triazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazole derivatives, while oxidation reactions can produce triazole oxides.

Scientific Research Applications

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromine atom in the triazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The piperazine ring can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined triazole and piperazine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN5/c1-12-3-5-14(6-4-12)8-10-7(9)11-13(8)2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDABQQWTQCHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3,5-dibromo-1-methyl-1H-1,2,4-triazole (142 mg, 0.59 mmol), 1-methylpiperazine (62.0 mg, 0.62 mmol), tris(dibenzylideneacetone)dipalladium(0) (81 mg, 0.09 mmol), BINAP (110 mg, 0.18 mmol) and sodium tert-butoxide (113 mg, 1.18 mmol) in toluene (8 ml) was stirred at 100 °C for 1.5hrs. LCMS indicated no desired product formation. Discarded.
Quantity
0.00118 mol
Type
reagent
Reaction Step One
Quantity
0.008 L
Type
solvent
Reaction Step Two
Quantity
0.000619 mol
Type
reactant
Reaction Step Three
Quantity
0.000589 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine
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1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine
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1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine
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1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine
Reactant of Route 5
1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine
Reactant of Route 6
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1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine

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